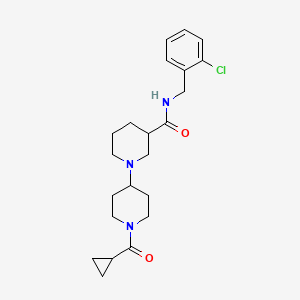
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide (FIIN-1) is a small molecule inhibitor that targets the oncogenic protein FGFR (Fibroblast Growth Factor Receptor). FGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various human cancers, making it an attractive therapeutic target. FIIN-1 has been shown to effectively inhibit FGFR activity in preclinical studies, making it a promising candidate for cancer therapy.
Mechanism of Action
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide binds to the ATP-binding pocket of FGFR, preventing the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments include its high selectivity for FGFR, its ability to overcome resistance to other FGFR inhibitors, and its potential to sensitize cancer cells to other therapies. However, the limitations of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include its relatively low potency compared to other FGFR inhibitors and its limited solubility in aqueous solutions.
Future Directions
For the research on N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the combination of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide with other targeted therapies or immunotherapies could be explored to improve treatment outcomes. Furthermore, the role of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in the treatment of inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves a four-step process starting with the reaction of 2-fluoroaniline and 4-(chloromethyl)benzoic acid to form N-(2-fluorophenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with imidazole to form N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. The final step involves the deprotection of the benzyl group using palladium on carbon to obtain the pure N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide compound.
Scientific Research Applications
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied in preclinical models of various cancers such as lung, breast, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy candidate. Furthermore, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to overcome resistance to other FGFR inhibitors, making it a promising alternative for cancer patients who have developed resistance to other therapies.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICILWCXFXXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)

![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)
